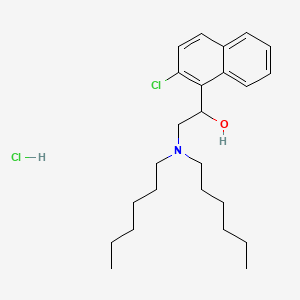

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride

Beschreibung

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloronaphthalene moiety and a dihexylamino group attached to an ethanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer |

7357-23-5 |

|---|---|

Molekularformel |

C24H37Cl2NO |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

1-(2-chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C24H36ClNO.ClH/c1-3-5-7-11-17-26(18-12-8-6-4-2)19-23(27)24-21-14-10-9-13-20(21)15-16-22(24)25;/h9-10,13-16,23,27H,3-8,11-12,17-19H2,1-2H3;1H |

InChI-Schlüssel |

WHYHFPLARQKQOU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCN(CCCCCC)CC(C1=C(C=CC2=CC=CC=C21)Cl)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 1-(2-Chlornaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochlorid umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 2-Chlornaphthalen und Dihexylamin.

Reaktion: Das 2-Chlornaphthalen durchläuft eine nukleophile Substitutionsreaktion mit Dihexylamin in Gegenwart einer geeigneten Base, wie z. B. Natriumhydrid, um das Zwischenprodukt zu bilden.

Hydroxylierung: Das Zwischenprodukt wird dann mit einem geeigneten Reagenz, wie z. B. Natriumborhydrid, einer Hydroxylierung unterzogen, um die Ethanolgruppe einzuführen.

Bildung von Hydrochlorid: Schließlich wird die Verbindung durch Behandlung mit Salzsäure in ihr Hydrochloridsalz umgewandelt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

1-(2-Chlornaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten wie antimikrobielle oder Antikrebsaktivität.

Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Medikamentenentwicklung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2-Chlornaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochlorid beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Pfaden. Die Verbindung kann ihre Wirkungen durch Bindung an Rezeptoren oder Enzyme ausüben, deren Aktivität modulieren und zelluläre Prozesse beeinflussen. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und Pfade aufzuklären, die beteiligt sind.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Fazit

1-(2-Chlornaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochlorid ist eine vielseitige Verbindung mit verschiedenen wissenschaftlichen Forschungsanwendungen. Seine einzigartige chemische Struktur ermöglicht es ihm, verschiedene chemische Reaktionen einzugehen und mit bestimmten molekularen Zielen zu interagieren. Weitere Forschungsarbeiten sind erforderlich, um sein Potenzial voll zu verstehen und neue Anwendungen zu erforschen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.